

4'-Hydroxy Flurbiprofen-d3 CAS number and molecular formula

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Compound of Interest

Compound Name: 4'-Hydroxy Flurbiprofen-d3

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An In-depth Technical Guide to 4'-Hydroxy Flurbiprofen-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4'-Hydroxy Flurbiprofen-d3**, a deuterated metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen. This document details its chemical properties, synthesis, role in metabolic pathways, and its critical application in analytical methodologies.

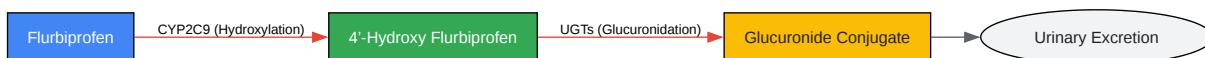
Core Compound Data

4'-Hydroxy Flurbiprofen-d3 is the deuterated form of 4'-Hydroxy Flurbiprofen, the major oxidative metabolite of Flurbiprofen. The incorporation of deuterium isotopes makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Property	Value
CAS Number	1189694-02-7
Molecular Formula	C ₁₅ H ₁₀ D ₃ FO ₃
Molecular Weight	263.28 g/mol
Synonyms	2-Fluoro-4'-hydroxy- α -(methyl-d3)-[1,1'-biphenyl]-4-acetic Acid, 2-(4'-Hydroxy-2-fluoro-4-biphenyl)propionic Acid-d3, 4'-Hydroxyflurbiprofen-d3

Metabolic Pathway of Flurbiprofen

Flurbiprofen is primarily metabolized in the liver to its major metabolite, 4'-Hydroxy Flurbiprofen. This hydroxylation reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C9.^{[1][2][3]} Individuals with genetic polymorphisms in the CYP2C9 gene may exhibit altered metabolism of Flurbiprofen, leading to variations in drug exposure and response.^[1] 4'-Hydroxy Flurbiprofen itself shows significantly less anti-inflammatory activity compared to the parent drug. Following its formation, 4'-Hydroxy Flurbiprofen can be further metabolized through conjugation, primarily with glucuronic acid, to facilitate its excretion in the urine.^[4]



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Figure 1: Metabolic pathway of Flurbiprofen.

Synthesis of 4'-Hydroxy Flurbiprofen-d3

The synthesis of deuterated metabolites like **4'-Hydroxy Flurbiprofen-d3** can be approached through both chemical synthesis and biotransformation.

Biotransformation Approach:

A common and effective method for producing **4'-Hydroxy Flurbiprofen-d3** involves the use of microorganisms or enzymes that can perform the specific hydroxylation reaction.[\[5\]](#) This approach is particularly useful for achieving high regioselectivity.

Experimental Protocol: Fungal Biotransformation of Flurbiprofen-d3

- Culture Preparation: A suitable fungal species known to hydroxylate Flurbiprofen is cultured in a sterile liquid medium.
- Substrate Addition: Flurbiprofen-d3 is added to the fungal culture. The biotransformation process may be slower for the deuterated compound compared to the non-deuterated analog.[\[5\]](#)
- Incubation: The culture is incubated under controlled conditions (temperature, agitation) to allow for the enzymatic conversion of Flurbiprofen-d3 to **4'-Hydroxy Flurbiprofen-d3**.
- Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to recover the metabolite.
- Purification: The extracted metabolite is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
- Characterization: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.[\[5\]](#)

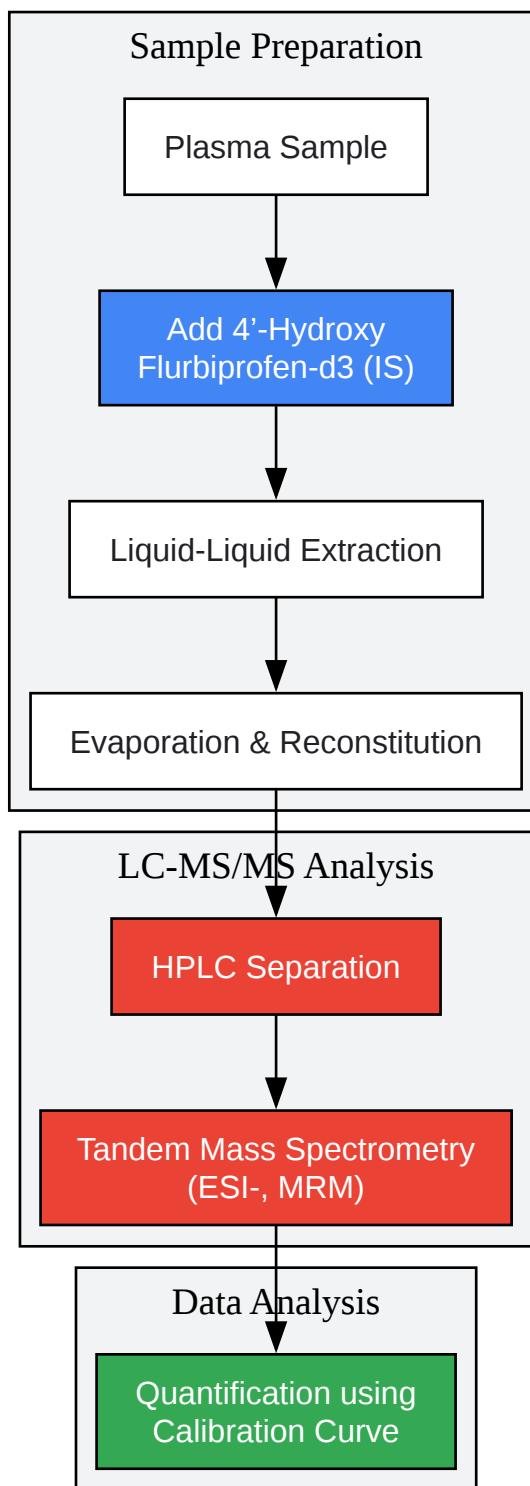
Application in Analytical Methods

4'-Hydroxy Flurbiprofen-d3 is a critical tool for the accurate quantification of 4'-Hydroxy Flurbiprofen in biological matrices such as plasma and urine. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is standard practice in pharmacokinetic and drug metabolism studies.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Quantification of 4'-Hydroxy Flurbiprofen in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the analysis of 4'-Hydroxy Flurbiprofen with **4'-Hydroxy Flurbiprofen-d3** as an internal standard.

- Sample Preparation:
 - To a 100 μ L aliquot of human plasma, add a known amount of **4'-Hydroxy Flurbiprofen-d3** solution (internal standard).
 - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) to isolate the analyte and internal standard.[6]
 - Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: A reverse-phase C18 column (e.g., 2.0 mm x 50 mm, 5 μ m).[6]
 - Mobile Phase: A mixture of an acidic buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., methanol) in an isocratic or gradient elution.[6]
 - Flow Rate: A typical flow rate is 250 μ L/min.[6]
 - Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in negative ion mode.[6]
 - Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 4'-Hydroxy Flurbiprofen and **4'-Hydroxy Flurbiprofen-d3**.
- Quantification:
 - A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
 - The concentration of 4'-Hydroxy Flurbiprofen in the plasma samples is then determined from this calibration curve.



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Figure 2: LC-MS/MS analytical workflow.

Conclusion

4'-Hydroxy Flurbiprofen-d3 is an indispensable tool in the field of drug metabolism and pharmacokinetics. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable researchers to conduct highly accurate and precise quantitative studies of Flurbiprofen metabolism. The methodologies outlined in this guide provide a foundation for the synthesis and application of this important research compound.

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